3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and an oxathiolane ring makes it a compound of interest in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of a fluoromethyl group into an oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a fluorinating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other sulfur-containing compounds.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 3-(Bromomethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- 3-(Iodomethyl)-1,2lambda~6~-oxathiolane-2,2-dione
Uniqueness
3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size contribute to the compound’s stability and reactivity, making it different from its halogenated analogs .
Properties
CAS No. |
652143-76-5 |
---|---|
Molecular Formula |
C4H7FO3S |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-(fluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H7FO3S/c5-3-4-1-2-8-9(4,6)7/h4H,1-3H2 |
InChI Key |
MBIZIWFHKKOSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=O)(=O)C1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.